molecular formula C9H5FO3 B2687328 7-fluoro-1-benzofuran-4-carboxylic acid CAS No. 1038509-33-9

7-fluoro-1-benzofuran-4-carboxylic acid

Cat. No.: B2687328
CAS No.: 1038509-33-9
M. Wt: 180.134
InChI Key: KELIAGSOLXPTAY-UHFFFAOYSA-N
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Description

7-fluoro-1-benzofuran-4-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position makes this compound unique. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which 7-fluoro-1-benzofuran-4-carboxylic acid belongs, have been found to exhibit a wide range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that this compound may also have similar effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth, inflammation, and other cellular processes .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by various factors, including the compound’s chemical structure and the presence of functional groups .

Result of Action

Benzofuran derivatives have been found to exhibit a range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is possible that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-benzofuran-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 7-fluoro-2-hydroxybenzaldehyde.

    Cyclization: The precursor undergoes cyclization to form the benzofuran ring. This can be achieved through various methods, including

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4th position. This can be achieved through carboxylation reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 7th position and the carboxylic acid group at the 4th position makes this compound unique. This specific arrangement may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-fluoro-1-benzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELIAGSOLXPTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-benzofuran-4-carboxylic acid ethyl ester (1.54 mmol) and NaOH (2.31 mmol) in MeOH (1.7 mL) and water (1.7 mL) is heated to 55° C. for 90 min. The mixture is concentrated vacuo and made acidic by addition of aq. HCl (1.0 M). The obtained precipitate is filtered off and dried in vacuo to give the desired product. 1H NMR (DMSO-d6): δ=13.19 (bs, 1H); 8.25 (s, 1H); 7.89-7.94 (m, 1H); 7.41 (s, 1H); 7.36 (t, J=9.5 Hz, 1H).
Quantity
1.54 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One

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